SirReal2
Overview
Description
Sirtuins (SIRTs) represent a distinct class of trichostatin A-insensitive lysyl-deacetylases (class III HDACs). SIRT2 deacetylates histone H4 and α-tubulin and functions as a regulator of cell cycle progression, a determinant of myelination, a modulator of autophagy, and a suppressor of brain inflammation. SirReal2 is an aminothiazole that acts as a SIRT-rearranging ligand to selectively inhibit SIRT2 (IC50 = 140 nM). This compound is >1,000-fold more potent at inhibiting the activity of SIRT2 than that of SIRT1 or SIRT3-6.5 This compound has been shown to be active in HeLa cells by significantly increasing α-tubulin acetylation.
SirReal 2 is a selective SIRT2 inhibitor.
Mechanism of Action
Target of Action
SirReal2, also known as 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide, is a potent and selective inhibitor of Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family of proteins, also known as class III histone deacetylases . These proteins play crucial roles in metabolism, DNA repair, and rRNA transcription .
Mode of Action
This compound inhibits SIRT2 by inducing a ligand-induced structural rearrangement of the active site . It binds at an adjacent pocket to lock SIRT2 in an open conformation . This interaction inhibits the deacetylation activity of SIRT2, thereby affecting its ability to regulate various cellular processes .
Biochemical Pathways
SIRT2 regulates a wide range of cellular processes such as cell cycle regulation, autophagy, myelination, neurodegeneration, glucose metabolism, and inflammatory response . By inhibiting SIRT2, this compound can potentially affect these processes.
Result of Action
The inhibition of SIRT2 by this compound leads to tubulin hyperacetylation in HeLa cells and induces destabilization of the checkpoint protein BubR1 . This suggests that this compound could have significant molecular and cellular effects, potentially influencing cell cycle regulation and other cellular processes .
Action Environment
It is known that factors such as tissue type, species, age, and the cellular localization of the sirtuins can regulate their role in the development of diseases . These factors could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
SirReal2 interacts with SIRT2, a protein deacetylase enzyme that removes acetyl groups and longer chain acyl groups from post-translationally modified lysine residues . The interaction of this compound with SIRT2 has been shown to inhibit both SIRT2-dependent deacetylation and defatty-acylation . This compound binds to the induced hydrophobic pocket of SIRT2, where the long-chain fatty acyl group of substrates occupies .
Cellular Effects
In cellular settings, this compound leads to tubulin hyperacetylation in HeLa cells and induces destabilization of the checkpoint protein BubR1 . This compound has also been shown to prevent oocyte maturation and the formation of poor-quality oocytes .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the active site of SIRT2, which has a large hydrophobic pocket that can accommodate long-chain fatty acyl groups . This binding interaction inhibits the deacetylation and defatty-acylation activities of SIRT2 .
Metabolic Pathways
This compound interacts with SIRT2, which is involved in various metabolic pathways. SIRT2 can regulate autophagy, myelination, immunity, inflammation, and other physiological processes .
Subcellular Localization
SIRT2, the target of this compound, is mainly distributed in the cytoplasm but shuttled to the nucleus during mitosis
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-14-10-15(2)25-22(24-14)28-13-20(27)26-21-23-12-18(29-21)11-17-8-5-7-16-6-3-4-9-19(16)17/h3-10,12H,11,13H2,1-2H3,(H,23,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENNDDDTIIZDDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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